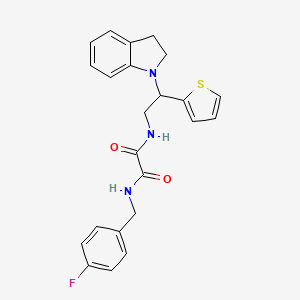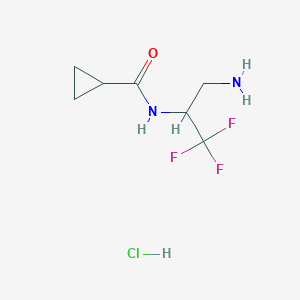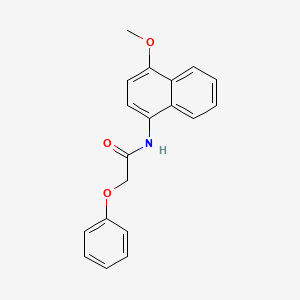![molecular formula C22H22ClN5O B2666070 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396845-78-5](/img/structure/B2666070.png)
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been synthesized and evaluated as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated using the Ellman’s method .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring attached to a phenylpiperazine group and a chlorophenyl group .Chemical Reactions Analysis
The compound has shown moderate acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE .Aplicaciones Científicas De Investigación
Radioligand Imaging Applications Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, including derivatives designed for radioligand imaging, have shown potential in positron emission tomography (PET) for imaging the translocator protein (18 kDa). The synthesis of DPA-714 and its derivatives, designed with a fluorine atom for labeling with fluorine-18, highlights the application in in vivo imaging to study various diseases at the molecular level (Dollé et al., 2008).
Analgesic and Anti-inflammatory Applications A study on the synthesis and biological evaluation of a new 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide compound revealed notable DPPH radical scavenging, analgesic, and anti-inflammatory activities. This indicates the compound's potential for development into therapeutic agents targeting pain and inflammation (Nayak et al., 2014).
Antimicrobial Applications Research into multisubstituted 2-aminothiophenes has led to the synthesis of novel derivatives with antimicrobial properties, showcasing the broad spectrum of activity against various microorganisms. This demonstrates the potential of such compounds in addressing the growing concern of antimicrobial resistance (Behbehani et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNTXXCELJOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)



![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)


![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)